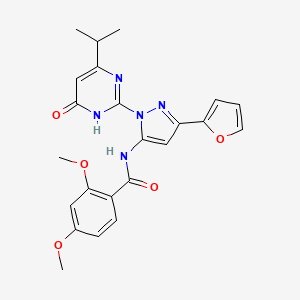
1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. It has gained significant attention in the scientific community due to its potential use in the development of drugs for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential use in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various tissues. Additionally, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic effects. This makes it an ideal candidate for studying the mechanisms underlying inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage.
Zukünftige Richtungen
For research could include the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination with other drugs, and the development of novel drug delivery systems to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves the reaction between 2-fluorobenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then subjected to hydrolysis to obtain the desired compound. This method is efficient and yields a high purity product.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZLXOBICTGIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=O)N2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)
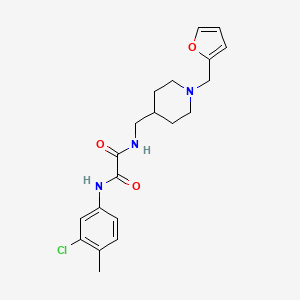
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)
![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)
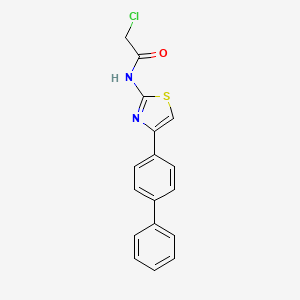
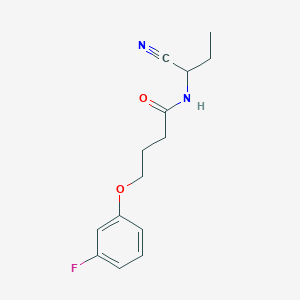

![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)
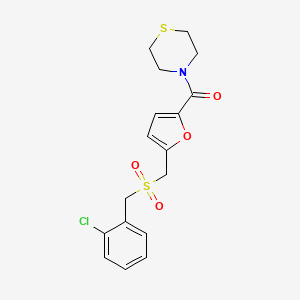
![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)
